molecular formula C21H21N3O5S2 B2602815 Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate CAS No. 330190-17-5

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate

Cat. No. B2602815
CAS RN: 330190-17-5
M. Wt: 459.54
InChI Key: BUIFXXIIPXCIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications

CO2 Capture and Separation

The compound Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate has been studied for its potential in CO2 capture and separation . This application is crucial in addressing climate change by reducing atmospheric CO2 concentrations. The related compound, 2-Ethyl-4-methylimidazole, shows promise in this field due to its high CO2 molar absorption capacity and stability over multiple absorption-desorption cycles .

Anti-Gastric Cancer Activity

Another significant application is in the field of oncology , specifically targeting gastric cancer. A derivative of the compound has demonstrated anti-gastric cancer activity in vitro against human gastric cancer cell lines . This opens up possibilities for the compound to be used in the development of new cancer therapies.

Synthesis of Dabigatran Etexilate

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate serves as an important intermediate in the synthesis of Dabigatran Etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . Its role in the synthesis process is critical for the production of this therapeutic agent.

Crystallographic Studies

The compound’s polymorphic forms have been explored through crystallographic studies . These studies provide valuable insights into the molecular and crystal structures, which are essential for understanding the compound’s properties and potential applications in various fields .

Material Science

In material science , the compound’s derivatives can be used as cross-linkers for epoxy resins, which are essential in creating network polymers with improved thermal resistance and physical properties .

Drug Design and Development

The compound’s derivatives play a role in drug design and development , particularly in the creation of triple-acting PPARα, -γ, and -δ agonists, which are compounds that can potentially treat a variety of metabolic disorders .

properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-29-20(26)18-14(3)22-21(30-18)23-19(25)16-7-5-6-8-17(16)24-31(27,28)15-11-9-13(2)10-12-15/h5-12,24H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIFXXIIPXCIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate

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